molecular formula C9H13BrN2 B6253201 5-bromo-2-[(dimethylamino)methyl]aniline CAS No. 741994-10-5

5-bromo-2-[(dimethylamino)methyl]aniline

Cat. No.: B6253201
CAS No.: 741994-10-5
M. Wt: 229.12 g/mol
InChI Key: DDPRKTNECGOQCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-[(dimethylamino)methyl]aniline is an organic compound that belongs to the class of aromatic amines It features a bromine atom substituted at the fifth position of the benzene ring and a dimethylaminomethyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-[(dimethylamino)methyl]aniline typically involves the following steps:

    Bromination: Starting with 2-[(dimethylamino)methyl]aniline, bromination is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination at the desired position.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to large-scale production with high purity.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the nitro group (if present) can be achieved using reducing agents such as sodium borohydride or catalytic hydrogenation.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in solvents such as ethanol or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol, or hydrogen gas with a palladium catalyst.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include various substituted anilines.

    Oxidation Products: Quinones or other oxidized aromatic compounds.

    Reduction Products: Amines or other reduced derivatives.

Scientific Research Applications

Chemistry: 5-Bromo-2-[(dimethylamino)methyl]aniline is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of dyes, pigments, and polymers.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its structural features make it a candidate for designing molecules with biological activity, such as enzyme inhibitors or receptor modulators.

Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 5-bromo-2-[(dimethylamino)methyl]aniline exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dimethylaminomethyl group can enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

    2-Bromo-5-methylaniline: Similar structure but with a methyl group instead of the dimethylaminomethyl group.

    4-Bromo-2,5-dimethylaniline: Features two methyl groups and a bromine atom, differing in substitution pattern.

Uniqueness: 5-Bromo-2-[(dimethylamino)methyl]aniline is unique due to the presence of the dimethylaminomethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity or interaction with biological targets.

Properties

CAS No.

741994-10-5

Molecular Formula

C9H13BrN2

Molecular Weight

229.12 g/mol

IUPAC Name

5-bromo-2-[(dimethylamino)methyl]aniline

InChI

InChI=1S/C9H13BrN2/c1-12(2)6-7-3-4-8(10)5-9(7)11/h3-5H,6,11H2,1-2H3

InChI Key

DDPRKTNECGOQCA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=C(C=C(C=C1)Br)N

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.